![molecular formula C25H20N4O3 B4688291 N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4688291.png)
N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide
Overview
Description
N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide, commonly referred to as HNE, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. HNE is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
HNE has been shown to exhibit various scientific research applications, including its use as a fluorescent probe for protein detection, a photosensitizer for photodynamic therapy, and a potential drug candidate for cancer treatment. HNE has also been studied for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of HNE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HNE has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
HNE has been shown to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress. HNE has also been shown to have anti-inflammatory properties and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HNE in lab experiments is its unique chemical structure, which allows for the study of various biological processes and pathways. However, one of the limitations of using HNE is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of HNE, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a drug candidate for cancer treatment, and the investigation of its role in various biological processes and pathways. Additionally, the use of HNE as a fluorescent probe for protein detection and as a photosensitizer for photodynamic therapy may have potential applications in the field of biomedicine.
Conclusion:
In conclusion, HNE is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. The synthesis method of HNE has been extensively studied and optimized, and it has been shown to exhibit various scientific research applications, including its use as a fluorescent probe for protein detection and a potential drug candidate for cancer treatment. The mechanism of action of HNE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HNE has been shown to exhibit various biochemical and physiological effects, and there are several future directions for its study.
properties
IUPAC Name |
N-[3-[(E)-N-[(2-hydroxynaphthalene-1-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-16(18-7-4-9-20(14-18)27-24(31)19-8-5-13-26-15-19)28-29-25(32)23-21-10-3-2-6-17(21)11-12-22(23)30/h2-15,30H,1H3,(H,27,31)(H,29,32)/b28-16+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOFEGWSADHILD-LQKURTRISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC2=CC=CC=C21)O)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC2=CC=CC=C21)O)/C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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